molecular formula C23H24N4O2 B10985767 2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide

Cat. No.: B10985767
M. Wt: 388.5 g/mol
InChI Key: GLOUFKXCTKBKDE-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole core is then acetylated using acetic anhydride in the presence of a base such as pyridine to form the acetylamino group.

    Coupling Reaction: The acetylated indole is then coupled with another indole derivative through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen and the acetylamino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the acetylamino moiety. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: The compound can undergo substitution reactions, especially at the indole nitrogen. Electrophilic substitution reactions can be facilitated using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of N-oxide derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of N-alkyl or N-acyl derivatives

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in the synthesis of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This compound is investigated for its potential to interact with biological targets and modulate biological pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied for its ability to act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical structure allows it to be incorporated into polymers and other materials with desirable properties.

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets. The acetylamino group and the indole core allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(methyl)-1H-indol-4-yl]acetamide
  • **2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(ethyl)-1H-indol-4-yl]acetamide
  • **2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(butyl)-1H-indol-4-yl]acetamide

Uniqueness

The uniqueness of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide lies in its specific substitution pattern on the indole core. The presence of the acetylamino group and the isopropyl group at specific positions enhances its biological activity and selectivity. This compound’s unique structure allows it to interact with molecular targets in a distinct manner compared to other similar compounds.

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(1-propan-2-ylindol-4-yl)acetamide

InChI

InChI=1S/C23H24N4O2/c1-15(2)27-13-11-18-20(7-5-9-22(18)27)25-23(29)14-26-12-10-17-19(24-16(3)28)6-4-8-21(17)26/h4-13,15H,14H2,1-3H3,(H,24,28)(H,25,29)

InChI Key

GLOUFKXCTKBKDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=C(C=CC=C43)NC(=O)C

Origin of Product

United States

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